molecular formula C10H7ClN2O4S2 B12601785 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- CAS No. 646040-16-6

2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro-

Katalognummer: B12601785
CAS-Nummer: 646040-16-6
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: GIUSDCPOZHDUDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is an organic compound with the molecular formula C10H8ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chlorophenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- typically involves the following steps:

    Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Sulfonation: The nitrated thiophene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling with 4-Chlorophenylamine: The sulfonated and nitrated thiophene is then coupled with 4-chlorophenylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

    Reduction: Formation of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-amino-.

    Substitution: Formation of various substituted thiophenesulfonamides.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiophenesulfonamide, N-(4-chlorophenyl)-: Lacks the nitro group, affecting its reactivity and applications.

    2-Thiophenesulfonamide, N-(4-bromophenyl)-4-nitro-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    2-Thiophenesulfonamide, N-(4-methylphenyl)-4-nitro-: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.

Uniqueness

2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is unique due to the presence of both the nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

646040-16-6

Molekularformel

C10H7ClN2O4S2

Molekulargewicht

318.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O4S2/c11-7-1-3-8(4-2-7)12-19(16,17)10-5-9(6-18-10)13(14)15/h1-6,12H

InChI-Schlüssel

GIUSDCPOZHDUDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.